molecular formula C15H16N4 B1274094 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 56344-53-7

7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B1274094
CAS RN: 56344-53-7
M. Wt: 252.31 g/mol
InChI Key: WVJFFHQKDQYWCI-UHFFFAOYSA-N
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Description

The compound "7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine" is a pyrrolopyrimidine derivative, which is a class of compounds known for their diverse range of biological activities. These compounds have been studied for their potential applications in pharmaceuticals, including antiviral, antibacterial, and antithrombotic properties. The structure of pyrrolopyrimidines is characterized by a fused pyrrole and pyrimidine ring system, which can be further substituted with various functional groups to enhance their biological activity and pharmacokinetic properties.

Synthesis Analysis

The synthesis of pyrrolopyrimidine derivatives can be achieved through various methods. For instance, a one-step synthesis involving the heating of pyrrolo[2,3-d]pyrimidin-4(3H)-ones with phosphorus pentoxide and an appropriate amine hydrochloride has been described . This method allows for the preparation of substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines under controlled temperature conditions. Additionally, the reductive cyclization of 6-(1-cyanoalkyl)-5-nitropyrimidines has been used to prepare compounds like 6-amino-7,7-dibenzyl-2,4-dimethoxy-7H-pyrrolo[3,2-d]pyrimidine, which upon catalytic hydrogenation can lead to C-benzyl bond cleavage and the formation of related pyrrolopyrimidine compounds .

Molecular Structure Analysis

The molecular structure of pyrrolopyrimidine derivatives can be characterized using techniques such as NMR, X-ray diffraction, and computational methods like density functional theory (DFT). For example, the crystal structure and DFT studies of a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, revealed the presence of intramolecular hydrogen bonds and a supramolecular network formed through intermolecular hydrogen bonding . These structural features can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrrolopyrimidine derivatives can undergo various chemical reactions, including hydrogenation, which can lead to bond cleavage as seen in the conversion of 6-amino-7,7-dibenzyl-2,4-dimethoxy-7H-pyrrolo[3,2-d]pyrimidine to its 6-amino-7-benzyl analog . The reactivity of these compounds can also be modified through the introduction of different substituents, which can be achieved through reactions with amines, amides, and other functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrimidine derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, melting point, and stability. For instance, the introduction of a benzyl group can increase the lipophilicity of the compound, potentially enhancing its ability to cross biological membranes. The electronic properties, such as HOMO-LUMO energy gaps and molecular electrostatic potential, can be assessed through computational studies to predict the compound's reactivity and interaction with biological targets .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study demonstrated the effective use of 4-(N,N-Dimethylamino)pyridine (DMAP) as a catalyst in synthesizing N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides, including derivatives of 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Khashi, Davoodnia, & Chamani, 2014).
  • Another research presented a one-step synthesis for the preparation of substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines, including 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, using phosphorus pentoxide, N,N-dimethylcyclohexylamine, and amine hydrochlorides (Jørgensen, Girgis, & Pedersen, 1985).

Biological Applications

  • A study on the anti-inflammatory activity of pyrrolo[2,3-d]pyrimidine derivatives, including 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, revealed significant anti-inflammatory activities in some compounds (Mohamed, Kamel, & Abd El-hameed, 2013).
  • Research into the synthesis of pyrimidine linked pyrazole heterocyclics, which includes derivatives of 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, showed potential in insecticidal and antimicrobial applications (Deohate & Palaspagar, 2020).

Advanced Synthesis Techniques

  • A novel method for synthesizing N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a derivative of 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, was developed, emphasizing efficient coupling techniques and docking studies (Bommeraa, Merugu, & Eppakayala, 2019).

properties

IUPAC Name

7-benzyl-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4/c1-10-11(2)19(8-12-6-4-3-5-7-12)15-13(10)14(16)17-9-18-15/h3-7,9H,8H2,1-2H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJFFHQKDQYWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)N)CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388205
Record name 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

CAS RN

56344-53-7
Record name 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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